4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322264-51-6
VCID: VC4993210
InChI: InChI=1S/C30H36N4O4S2.ClH/c1-5-32(6-2)19-20-34(30-31-27-21-25(38-4)15-18-28(27)39-30)29(35)24-13-16-26(17-14-24)40(36,37)33(7-3)22-23-11-9-8-10-12-23;/h8-18,21H,5-7,19-20,22H2,1-4H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4.Cl
Molecular Formula: C30H37ClN4O4S2
Molecular Weight: 617.22

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

CAS No.: 1322264-51-6

Cat. No.: VC4993210

Molecular Formula: C30H37ClN4O4S2

Molecular Weight: 617.22

* For research use only. Not for human or veterinary use.

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride - 1322264-51-6

Specification

CAS No. 1322264-51-6
Molecular Formula C30H37ClN4O4S2
Molecular Weight 617.22
IUPAC Name 4-[benzyl(ethyl)sulfamoyl]-N-[2-(diethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C30H36N4O4S2.ClH/c1-5-32(6-2)19-20-34(30-31-27-21-25(38-4)15-18-28(27)39-30)29(35)24-13-16-26(17-14-24)40(36,37)33(7-3)22-23-11-9-8-10-12-23;/h8-18,21H,5-7,19-20,22H2,1-4H3;1H
Standard InChI Key XWMBJGBCCWKYQY-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4.Cl

Introduction

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule belonging to the sulfonamide derivatives category. This compound is characterized by its unique structural features, including a benzamide core, a methoxy-substituted benzo[d]thiazole moiety, and a diethylaminoethyl side chain. The presence of these functional groups suggests potential biological activity, making it an interesting subject for pharmaceutical research.

Synthesis and Chemical Reactions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high-purity products. The compound may undergo various chemical reactions to modify its properties or enhance its biological efficacy.

Biological Activity and Potential Applications

The mechanism of action for compounds like 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. Data on its exact mechanism would require further experimental studies to elucidate its pharmacodynamics. The compound has potential applications in various fields, particularly in medicinal chemistry, due to its structural features that suggest biological activity.

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